NNMT Inhibitory Potency: SAR-Guided Activity Relative to Nicotinamide
The NNMT inhibitory activity of N,5-Dimethoxy-N-methylnicotinamide must be understood within the established SAR for this scaffold. Comprehensive studies of N-methylated quinolinium, isoquinolinium, and pyridinium analogs have shown that even minor structural modifications lead to a >1000-fold range in inhibitory potency (IC50 values from sub-micromolar to >100 µM) [1]. The presence of specific methoxy substitutions on the pyridine ring is a key determinant for achieving low micromolar (IC50 ∼ 1 µM) inhibition, whereas unsubstituted nicotinamide is a substrate with no inhibitory effect [1]. This compound's specific 5-methoxy and N-methoxy substitution pattern is designed to optimize binding to the NNMT active site based on computational docking models that show a robust correlation (r² > 0.7) between docking scores and experimental IC50 values [1]. While a direct experimental IC50 for this precise CAS number is not publicly available in non-prohibited sources, its structural classification among active inhibitors is inferred from this validated SAR model.
| Evidence Dimension | NNMT Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 ~ 1 μM (Class-level prediction based on SAR model for substituted nicotinamides) |
| Comparator Or Baseline | Nicotinamide (substrate, no inhibition) |
| Quantified Difference | >100-fold increase in inhibitory potency over baseline substrate |
| Conditions | Recombinant human NNMT enzymatic assay; model derived from J. Med. Chem. 2017 SAR study |
Why This Matters
This class-level potency distinguishes the compound as a research tool from the endogenous substrate nicotinamide, enabling effective NNMT inhibition studies.
- [1] Neelakantan H, et al. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J Med Chem. 2017;60(12):5015-5028. View Source
